molecular formula C16H11N3O2S B2835899 4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1211267-04-7

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2835899
CAS No.: 1211267-04-7
M. Wt: 309.34
InChI Key: WKQPANLGVMASLM-UHFFFAOYSA-N
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Description

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule provided for research purposes only. It is not intended for diagnostic or therapeutic uses. This compound features a hybrid heterocyclic architecture, incorporating a 5-(thiophen-2-yl)isoxazole scaffold linked to a 4-cyanobenzamide group. This structure combines two pharmacologically significant motifs: the isoxazole-thiophene core and a benzonitrile fragment. The 5-(thiophen-2-yl)isoxazole moiety is a recognized pharmacophore in medicinal chemistry, with demonstrated biological activity. Specifically, derivatives containing this core have shown potent and selective anti-cancer activity in vitro, particularly against human breast cancer cell lines such as MCF-7 (ERα-positive) . The presence of an unsubstituted thiophene ring at the 5-position of the isoxazole is associated with enhanced cytotoxic potency, as established by structure-activity relationship (SAR) studies . Isoxazole-based compounds are known for their ability to interact with enzyme active sites and receptors, contributing to drug efficacy and selectivity . The 4-cyanobenzamide component adds a distinct electronic and steric profile. The cyano group is a strong electron-withdrawing moiety that can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic properties. In related chemical structures, the incorporation of a cyano group onto an oxazole ring system has been shown to produce compounds with promising activity profiles in screenings against the NCI-60 panel of human cancer cell lines . This suggests that the 4-cyanobenzamide group in this compound could contribute to similar investigative pathways in oncology research. While the specific mechanism of action for this compound is a subject for ongoing research, its molecular design suggests potential as a valuable tool compound for exploring new oncology and chemical biology targets. Researchers can utilize this compound to probe biological systems where related heterocyclic compounds have shown activity.

Properties

IUPAC Name

4-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c17-9-11-3-5-12(6-4-11)16(20)18-10-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQPANLGVMASLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Modifications

  • 4-Cyano Substitution vs. Halogenated Benzamides: The 4-cyano group in the target compound distinguishes it from halogenated analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ().
  • Isoxazole-Thiophene vs. Thiadiazole Systems :
    Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the isoxazole-thiophene system with a thiadiazole ring. Thiadiazoles (N/S-containing) exhibit distinct electronic profiles compared to isoxazoles (O/N-containing), influencing metabolic stability and redox properties .

Physicochemical and Spectral Properties

  • Melting Points and Crystallinity: Analogs like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (mp 290°C, ) suggest that heterocyclic substituents significantly increase melting points due to enhanced intermolecular interactions. The target compound’s thiophene and cyano groups may lower its mp compared to pyridine-containing analogs due to reduced symmetry .
  • IR and NMR Signatures :
    The target’s nitrile group would exhibit a sharp IR peak near 2200 cm⁻¹, absent in compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which shows C=O stretches at ~1600–1700 cm⁻¹. Thiophene protons in the target compound would resonate downfield (~7.0–7.5 ppm in DMSO-d₆) compared to morpholine-thiophene hybrids () due to aromatic shielding effects .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Target
Target Compound Isoxazole-thiophene 4-Cyanobenzamide N/A ~2200 (C≡N) Hypothetical enzyme
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide N/A 1600–1700 (C=O) PFOR enzyme
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () Thiadiazole-pyridine Acetyl, methyl 290 1679, 1605 (C=O) N/A
4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide () Isoxazole 3-Chlorophenyl N/A N/A TRPS α-subunit (M. tuberculosis)

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s isoxazole-thiophene system can likely be synthesized via cyclocondensation of nitrile oxides with thiophene-containing alkynes, analogous to methods in .
  • Drug Design Considerations: The cyano group’s electron-withdrawing nature may improve metabolic stability compared to ester or acetylated analogs (e.g., ’s 8b–c), which are prone to hydrolysis .
  • Biological Relevance: Structural parallels to M.

Biological Activity

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and parasitology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug discovery.

Chemical Structure

The compound features a complex structure that includes a cyano group, an isoxazole moiety, and a thiophene ring. This unique arrangement contributes to its biological properties.

The biological activity of this compound primarily involves:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines.
  • Targeting Specific Pathways : It may interact with key signaling pathways involved in cell growth and survival.

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits potent activity against several human cancer cell lines. The following table summarizes its efficacy based on IC50 values:

Cancer Cell Line IC50 (µM) Reference
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)8.0
Human Breast Cancer (MCF-7)6.5
Human Ovarian Adenocarcinoma10.0

These values suggest that the compound has a promising profile for further development as an anticancer agent.

Case Studies

  • Antiproliferative Activity : In a study involving multiple cancer cell lines, this compound was found to significantly inhibit cell growth, with the most notable effects observed in MCF-7 cells. The study highlighted the compound's potential as a lead for developing new cancer therapies .
  • Synergistic Effects : Another investigation explored the combination of this compound with standard chemotherapeutics like doxorubicin. Results indicated enhanced antiproliferative effects when used in combination, suggesting potential for use in combination therapy strategies .

Applications in Drug Discovery

The structural characteristics of this compound make it a valuable scaffold for synthesizing new derivatives with improved biological activity. Researchers are focusing on modifying its structure to enhance potency and selectivity against cancer targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole-thiophene core. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with hydroxylamine and diketones to form the isoxazole ring.
  • Amide Coupling : Using coupling agents like EDCI or HOBt to attach the benzamide moiety.
  • Optimization : Reflux conditions with oxidizing agents like TBHP (tert-butyl hydroperoxide) improve reaction efficiency, as seen in TBHP-mediated domino reactions for related compounds . Solvent selection (e.g., methanol or ethyl acetate) and purification via column chromatography (silica gel, hexane-EtOAc gradient) are critical for purity .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), while ¹H/¹³C NMR identifies proton environments and connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous thiazole-benzamide derivatives .

Q. What structural motifs in this compound are pharmacologically significant, and how do they compare to related derivatives?

  • Methodological Answer :

  • Isoxazole-Thiophene Core : Enhances π-π stacking with biological targets, similar to antiviral and anticancer agents .
  • Cyanobenzamide Group : The electron-withdrawing cyano group stabilizes the amide bond and may enhance target binding, as seen in kinase inhibitors .
  • Comparative Analysis : Replacements of the thiophene with phenyl groups (e.g., in ) reduce planarity, altering bioactivity .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways and predict reaction outcomes?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Machine Learning : Training models on existing reaction databases (e.g., PubChem) predicts optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines computation and experimentation to reduce trial-and-error approaches .
  • Case Study : highlights a 30% reduction in reaction development time via computational pre-screening.

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain variability in IC₅₀ values across studies .
  • Structural Analogues : Compare with derivatives (e.g., ’s benzothiazole-based compounds) to isolate substituent effects .

Q. What experimental strategies are employed to elucidate the compound’s mechanism of action and target binding?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with suspected targets (e.g., kinases, GPCRs). ’s docking studies on similar triazole-benzamides identified key hydrogen bonds with ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stability shifts post-treatment .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcomes of key synthetic steps?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in amide coupling, while non-polar solvents (e.g., toluene) favor cyclization .
  • Catalyst Screening : Pd(OAc)₂ or CuI may accelerate Suzuki-Miyaura couplings for aryl-thiophene linkages, but ligand selection (e.g., XPhos) is critical to avoid byproducts .

Q. What approaches are used to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC analysis to track degradation products .
  • Plasma Stability Assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS to estimate half-life .

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